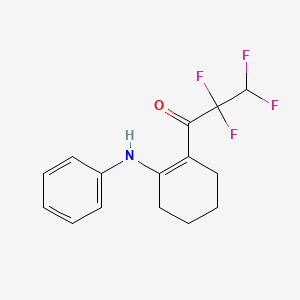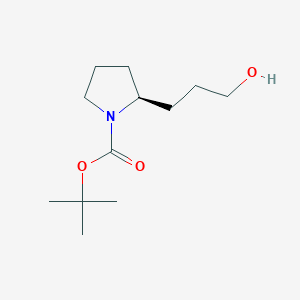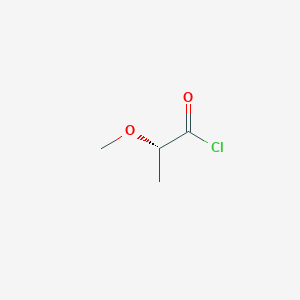
Propanoyl chloride, 2-methoxy-, (2S)-
Descripción general
Descripción
Propanoyl chloride, 2-methoxy-, (2S)- is a chemical compound that belongs to the class of propanoyl chlorides. It is commonly used in various fields, including medical, environmental, and industrial research. The molecular formula of this compound is C4H7ClO2, and it has a molecular weight of 122.548 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Propanoyl chloride, 2-methoxy-, (2S)- can be synthesized through the chlorination of propionic acid with phosgene. The reaction involves the following steps:
- Propionic acid reacts with phosgene to produce propanoyl chloride.
- The reaction is typically carried out under controlled conditions to ensure the safety and efficiency of the process .
Industrial Production Methods
Industrial production of propanoyl chloride, 2-methoxy-, (2S)- follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the corrosive and volatile nature of the compound. Safety measures are crucial to prevent any hazardous incidents during production .
Análisis De Reacciones Químicas
Types of Reactions
Propanoyl chloride, 2-methoxy-, (2S)- undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Acylation Reactions: It is commonly used in Friedel-Crafts acylation reactions to introduce the propanoyl group into aromatic compounds
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base to neutralize the hydrochloric acid formed.
Friedel-Crafts Acylation: This reaction requires a Lewis acid catalyst, such as aluminum chloride (AlCl3), to facilitate the acylation process
Major Products Formed
Aplicaciones Científicas De Investigación
Propanoyl chloride, 2-methoxy-, (2S)- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce the propanoyl group into various molecules.
Biology: It is utilized in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: It plays a role in the development of drugs and therapeutic agents by serving as an intermediate in the synthesis of active pharmaceutical ingredients.
Industry: It is employed in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
Comparación Con Compuestos Similares
Similar Compounds
Propionyl Chloride: Propionyl chloride is a similar compound with the formula CH3CH2COCl.
Acetyl Chloride: Acetyl chloride (CH3COCl) is another acyl chloride that is commonly used in organic synthesis.
Uniqueness
Propanoyl chloride, 2-methoxy-, (2S)- is unique due to the presence of the methoxy group, which can influence its reactivity and the types of products formed in chemical reactions. This makes it a valuable reagent in specific synthetic applications where the methoxy group is desired.
Propiedades
IUPAC Name |
(2S)-2-methoxypropanoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7ClO2/c1-3(7-2)4(5)6/h3H,1-2H3/t3-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBEMORIANHKPTH-VKHMYHEASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



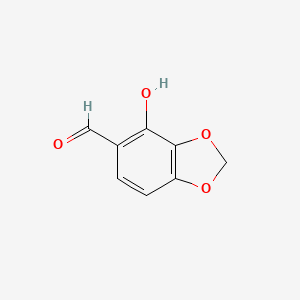




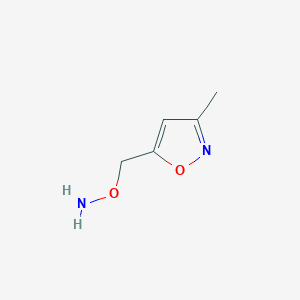
![N-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2,6-difluorobenzenecarboxamide](/img/structure/B3118476.png)
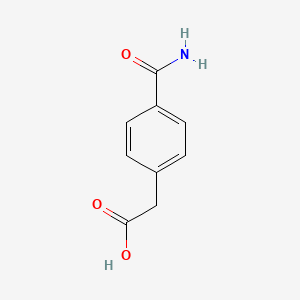
![7-[7-[9,9-dimethyl-7-(N-(3-methylphenyl)anilino)fluoren-2-yl]-9,9-dimethylfluoren-2-yl]-9,9-dimethyl-N-(3-methylphenyl)-N-phenylfluoren-2-amine](/img/structure/B3118500.png)
![2,2,2-Trifluoro-1-[2-(4-methylanilino)cyclopenten-1-yl]ethanone](/img/structure/B3118503.png)
